molecular formula C28H30FN3OS B009826 Monatepil CAS No. 103377-41-9

Monatepil

カタログ番号 B009826
CAS番号: 103377-41-9
分子量: 475.6 g/mol
InChIキー: WFNRNNUZFPVBSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Monatepil, such as methyl monate C, involves a stereoselective approach utilizing key reactions like ene-intramolecular modified Sakurai cyclization (IMSC). This method is crucial for preparing tetrahydropyran structures and involves subsequent steps like asymmetric allylic alkylation and cross-metathesis to introduce side chains appropriately (van Innis, Plancher, & Markó, 2006).

Molecular Structure Analysis

The molecular structure of Monatepil, and its analogs, centers around the optimization of calcium antagonistic and α1-adrenoceptor blocking activities. These structures are designed to exhibit favorable interactions with target receptors, enhancing their pharmacological efficacy. Although specific structural details are not provided in the reviewed literature, the general strategy involves the incorporation of functional groups that mediate these interactions effectively.

Chemical Reactions and Properties

Monatepil's chemical properties allow for its interaction with calcium channels and α1-adrenergic receptors. The dual mechanism of action is attributed to its unique chemical structure, which enables the drug to exert both antihypertensive and antiatherosclerotic effects, potentially through modulation of lipid metabolism and enhancement of LDL receptor activity in human skin fibroblasts (Miyazaki, 1994; Matsunaga et al., 1997).

Physical Properties Analysis

The physical properties of Monatepil, including solubility, crystallinity, and stability, are key factors in its drug formulation and efficacy. These properties influence the drug's bioavailability and pharmacokinetics, although specific details on Monatepil's physical properties are not directly covered in the available research literature.

Chemical Properties Analysis

Monatepil's chemical properties, such as its ability to modulate calcium channels and α1-adrenergic receptors, underpin its therapeutic potential. The compound's synthesis and molecular structure are tailored to optimize these interactions, contributing to its pharmacological effects, including antihypertensive and lipid-lowering activities (Miyazaki, 1994; Matsunaga et al., 1997).

科学的研究の応用

  • Antihypertensive and Antiatherosclerotic Effects : Monatepil exhibits antiatherosclerotic properties and can reduce plasma lipid levels, making it beneficial in the treatment of hypertension and atherosclerosis (Miyazaki, 1994).

  • Cardiac Conduction and Hypertension Treatment : It prolongs the atrio-His bundle conduction time in rabbit hearts and is considered safe for hypertension treatment (Nose et al., 1993).

  • Plasma Lipid Metabolism : Monatepil enhances the clearance of plasma LDL and accelerates the conversion of free cholesterol to bile acids in the liver, improving plasma lipid metabolism (Ikeno et al., 1998).

  • Quantitative Evaluation of Atherosclerosis : It decreases total cholesterol levels and offers a method for assessing early atherosclerosis (Tsushima et al., 1994).

  • LDL Receptor Upregulation : The drug increases the number of LDL receptors in liver tissue, potentially accelerating plasma LDL removal (Notake et al., 1994).

  • Carbohydrate Metabolism in Hypertension : Monatepil demonstrates carbohydrate metabolism and lipid-lowering activity in patients with mild-to-moderate hypertension (Sasaki et al., 1994).

  • Effects on Cardiovascular System : It inhibits calcium-induced contractions in vascular tissues and is implicated in cardiovascular research (Honda et al., 1995).

  • Atherosclerosis and Hyperlipidemia Suppression : Monatepil significantly suppresses atherosclerotic and hyperlipidemic changes in animal models (Miyazaki et al., 1994).

  • Effects on Cardiac Cells : It has long-lasting activity in mammalian muscle cells, specifically inhibiting Ca2+ current in guinea-pig ventricular cells (Nagata et al., 1995).

  • Vasospastic Angina Prevention : Monatepil shows preventive effects on ischemic electrocardiographic changes in rat models, suggesting potential in treating vasospastic angina (Yamamoto et al., 1993).

  • Anti-lipid Peroxidation : Its properties of lowering blood pressure and serum cholesterol, coupled with anti-lipid peroxidation, indicate effectiveness against atherosclerosis (Gregoire & Sheps, 1995).

  • Influence on LDL Receptor in Fibroblasts : The drug increases LDL receptor activity and mRNA levels in human skin fibroblasts, contributing to its hypolipidemic effects (Matsunaga et al., 1997).

  • Hypotensive Effect Contribution : Monatepil's α-adrenoceptor blocking activity contributes significantly to its hypotensive effect (Sugimoto et al., 1995).

  • Cardiac Function and Oxygen Demand : It affects cardiac function and myocardial oxygen supply and demand, indicating its relevance in cardiac research (Kataoka et al., 1993).

  • Inhibitory Effect on Hepatic Enzymes : Monatepil inhibits hepatic acyl-CoA:cholesterol acyltransferase activity, which is key in cholesterol metabolism (Sumiya et al., 1997).

  • Ocular Hypertension Treatment : It has beneficial effects in ocular hypertension by enhancing aqueous humor outflow (Panchal et al., 2017).

  • Thromboxane A2 Antagonist Effects : Monatepil's preventive effect against thromboxane A2 agonist-induced myocardial ischemia suggests potential in treating vasospastic angina (Yamamoto et al., 1994).

  • Efficacy in Essential Hypertension : It demonstrates high efficacy in treating essential hypertension (Ishii et al., 1994).

  • Anti-arrhythmic Effects : Monatepil suppresses ventricular arrhythmias and atrial tachycardia in rats, indicating its potential as an anti-arrhythmic agent (Yamamoto et al., 1993).

Safety And Hazards

When handling Monatepil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRNNUZFPVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048811
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monatepil

CAS RN

103377-41-9
Record name Monatepil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103377-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatepil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONATEPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 11-(4-chlorobutyrylamino)-6,11-dihydrodibenzo[b,e]thiepin, 5.5 g of 1-(4-fluorophenyl)piperazine, 5.0 g of sodium iodide and 50 ml of dimethylformamide is stirred at 100° C. for 1.5 hours. After the reaction mixture is cooled to room temperature, 100 ml of 10% aqueous potassium carbonate solution is added and the solution is extracted with three 300-ml portions of chloroform. The combined extracts are washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate, and the chloroform is distilled off. The residue is chromatographed on silica gel with chloroform-methanol (100:3) to give 5.0 g of the title compound. m.p. 194°-194.5° C. (recrystallized from chloroform-n-hexane);
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.3 g of 11-amino-6,11-dihydrodibenzo[b,e]thiepin, 2.9 g of 4-[4-(4-fluorophenyl)-1-piperazinyl]butyric acid, 2.3 g of dicyclohexylcarbodiimide and 50 ml of methylene chloride is stirred at room temperature for 15 hours. After removal of the precipitated crystals by filtration, the filtrate is concentrated under reduced pressure. The residue is recrystallized from chloroform-n-hexane to give 1.9 g of the title compound, m.p. 194°-194.5° C.;
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monatepil
Reactant of Route 2
Monatepil
Reactant of Route 3
Reactant of Route 3
Monatepil
Reactant of Route 4
Reactant of Route 4
Monatepil
Reactant of Route 5
Reactant of Route 5
Monatepil
Reactant of Route 6
Monatepil

Citations

For This Compound
155
Citations
M Ishii, O limura, K Yoshinaga, K Abe… - American Journal of …, 1994 - academic.oup.com
… The initial dose of monatepil was 30 mg/day in monotherapy and 15 mg/… Monatepil did not cause orthostatic hypotension; adverse effects … Therefore monatepil appears to be an effective …
Number of citations: 3 academic.oup.com
M Miyazaki - American Journal of Hypertension, 1994 - academic.oup.com
… In summary, monatepil is an antihypertensive agent belonging to a new class with antiatherogenic properties and the ability to reduce plasma lipid levels. Am J Hypertens 1994;7:131S-…
Number of citations: 7 academic.oup.com
H Takeuchi, GJ Liu, K Hosoki… - Cardiovascular drug …, 1994 - Wiley Online Library
… by 25 mmHg), the potency of monatepil as an antihypertensive in the … monatepil were also demonstrated in other rat models of hypertension. In another series of experiments monatepil …
Number of citations: 2 onlinelibrary.wiley.com
M Tsushima, H Koh, M Suzuki, S Kyotani… - American Journal of …, 1994 - academic.oup.com
… Preliminary results show that shortly after monatepil administration, total serum … that monatepil significantly decreases total cholesterol levels. However, the long-term effects of monatepil …
Number of citations: 28 academic.oup.com
A Matsunaga, T Inoue, T Koga, K Mori, M Kugi… - … drugs and therapy, 1997 - Springer
… that the hypolipidemic clinical effects of monatepil may be due to … monatepil on binding of 125I-LDL in human fibroblasts at 4C. At concentrations between 10 5 and 2 10 5 M, monatepil …
Number of citations: 2 link.springer.com
A Ikeno, T Sumiya, H Minato, B Fujitani… - Japanese journal of …, 1998 - Elsevier
… Furthermore, monatepil decreased plasma cholesterol in … In the present study, we investigated the effects of monatepil … the mechanism by which monatepil improved plasma lipid …
Number of citations: 5 www.sciencedirect.com
T Sumiya, A Ikeno, H Kato, B Fujitani… - American journal of …, 1997 - academic.oup.com
… -lowering action of monatepil maleate, we studied the effect of monatepil maleate on ACAT and HMG-CoA reductase activity in monkey livers. Monatepil maleate suppressed both the …
Number of citations: 2 academic.oup.com
SS Panchal, AA Mehta, D Santani - Polish Annals of Medicine, 2017 - Elsevier
… and pilocarpine with monatepil. Topical application of indomethacin was unable to prevent the fall in IOP due to monatepil. The combination of monatepil and pilocarpine did not have …
Number of citations: 1 www.sciencedirect.com
J Sasaki, T Ogihara, M Yokoyama… - American Journal of …, 1994 - academic.oup.com
… monatepil and 33 patients treated with nitren dipine completed the 12-week study. Monatepil … Monatepil administration significantly decreased total choles terol, low density lipoprotein (…
Number of citations: 7 academic.oup.com
T Yamamoto, K Nakatsuji, K Hosoki… - Clinical and …, 1993 - Wiley Online Library
The preventive effects of monatepil, a new calcium antagonist with α 1 ‐adrenoceptor blocking activity, on ischaemic electrocardiographic changes in rat models of vasospastic angina …
Number of citations: 7 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。